molecular formula C10H12N2O2 B11943712 Ethyl 2-benzylidenehydrazinecarboxylate CAS No. 16208-36-9

Ethyl 2-benzylidenehydrazinecarboxylate

Cat. No.: B11943712
CAS No.: 16208-36-9
M. Wt: 192.21 g/mol
InChI Key: FHPDVJQZJBNJCK-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-benzylidenehydrazinecarboxylate is an organic compound with the molecular formula C10H12N2O2 It is a derivative of hydrazinecarboxylate, featuring a benzylidene group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-benzylidenehydrazinecarboxylate can be synthesized through the condensation reaction between ethyl hydrazinecarboxylate and benzaldehyde. The reaction typically occurs under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzylidenehydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.

    Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups attached to the benzylidene moiety.

Scientific Research Applications

Ethyl 2-benzylidenehydrazinecarboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug design and development, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-benzylidenehydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent or non-covalent bonds with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Ethyl 2-benzylidenehydrazinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(2-hydroxybenzylidene)hydrazinecarboxylate: This compound features a hydroxy group on the benzylidene moiety, which can enhance its reactivity and biological activity.

    Ethyl 2-(2-nitrobenzylidene)hydrazinecarboxylate:

    Ethyl 2-(2-methylbenzylidene)hydrazinecarboxylate: The methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with molecular targets.

This compound is unique due to its specific structural features and the versatility of its chemical reactions

Properties

CAS No.

16208-36-9

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl N-[(E)-benzylideneamino]carbamate

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)12-11-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)/b11-8+

InChI Key

FHPDVJQZJBNJCK-DHZHZOJOSA-N

Isomeric SMILES

CCOC(=O)N/N=C/C1=CC=CC=C1

Canonical SMILES

CCOC(=O)NN=CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.